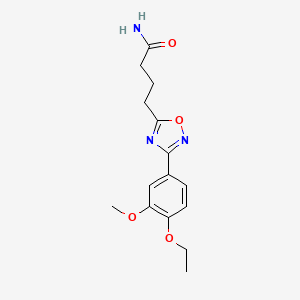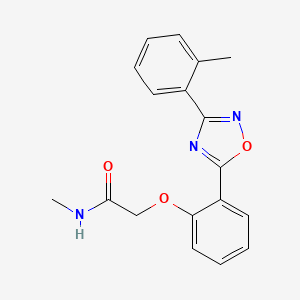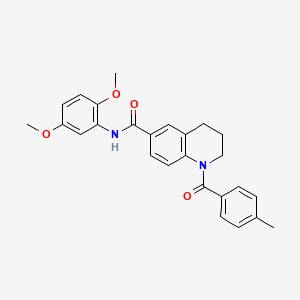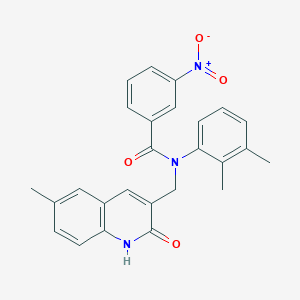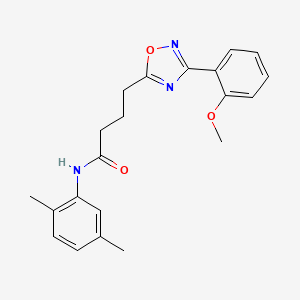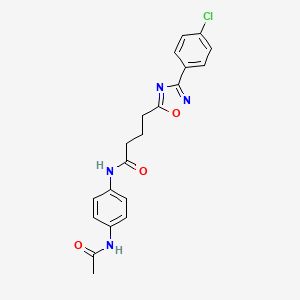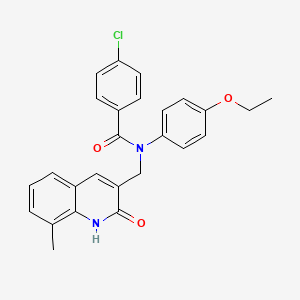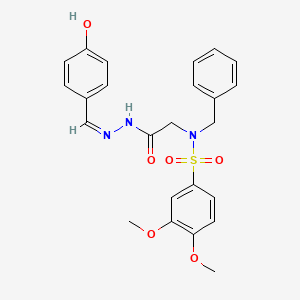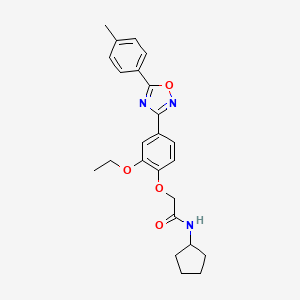
N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide, also known as CP-96345, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CP-96345 is a selective antagonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells.
作用機序
N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide acts as a selective antagonist of GPR119, which is a G protein-coupled receptor that is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells. GPR119 activation has been shown to stimulate insulin secretion and promote glucose uptake in pancreatic beta cells, as well as increase incretin hormone secretion from enteroendocrine cells. By inhibiting the glucose-lowering effects of GPR119 agonists, N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide can potentially increase blood glucose levels and reduce food intake and body weight.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been shown to increase fasting blood glucose levels and impair glucose tolerance in animal models, indicating its potential application in the treatment of T2DM. Furthermore, N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has also been shown to reduce food intake and body weight in animal models, suggesting its potential application in the treatment of obesity. However, further studies are needed to elucidate the biochemical and physiological effects of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide.
実験室実験の利点と制限
N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has several advantages for lab experiments, including its high selectivity for GPR119, its potential application in the treatment of T2DM and obesity, and its relatively simple synthesis method. However, N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide also has several limitations, including its low yield of synthesis, its potential off-target effects, and the need for further studies to elucidate its biochemical and physiological effects.
将来の方向性
There are several future directions for the research and development of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide, including:
1. Further studies to elucidate the biochemical and physiological effects of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide.
2. Development of more efficient and scalable synthesis methods for N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide.
3. Investigation of the potential off-target effects of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide.
4. Optimization of the pharmacokinetic and pharmacodynamic properties of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide for its potential therapeutic applications.
5. Evaluation of the safety and efficacy of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide in clinical trials.
In conclusion, N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications in the treatment of T2DM and obesity. N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide acts as a selective antagonist of GPR119, which is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells. Further studies are needed to elucidate the biochemical and physiological effects of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide and to optimize its pharmacokinetic and pharmacodynamic properties for its potential therapeutic applications.
合成法
The synthesis of N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide involves several steps, including the preparation of 5-(p-tolyl)-1,2,4-oxadiazole-3-carboxylic acid, which is then coupled with 2-ethoxy-4-(2-hydroxyethoxy)benzene in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to obtain the intermediate product. The intermediate product is then reacted with cyclopentylamine and chloroacetyl chloride to yield N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide. The overall yield of the synthesis is approximately 20%.
科学的研究の応用
N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM) and obesity. GPR119 is known to play a crucial role in glucose homeostasis and energy metabolism, and its activation has been shown to stimulate insulin secretion and promote glucose uptake in pancreatic beta cells. N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide, as a selective antagonist of GPR119, can inhibit the glucose-lowering effects of GPR119 agonists and thereby potentially increase blood glucose levels, making it a potential therapeutic agent for T2DM. Furthermore, N-cyclopentyl-2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamide has also been shown to reduce food intake and body weight in animal models, suggesting its potential application in the treatment of obesity.
特性
IUPAC Name |
N-cyclopentyl-2-[2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-3-29-21-14-18(23-26-24(31-27-23)17-10-8-16(2)9-11-17)12-13-20(21)30-15-22(28)25-19-6-4-5-7-19/h8-14,19H,3-7,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEMZAZUJIVCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)C)OCC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

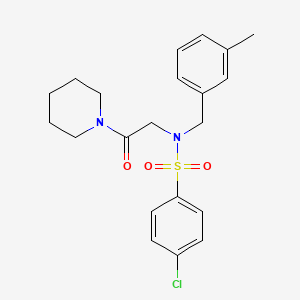
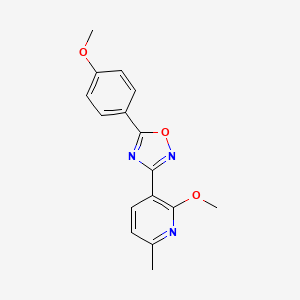
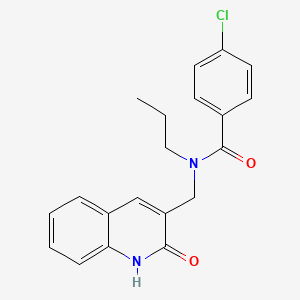
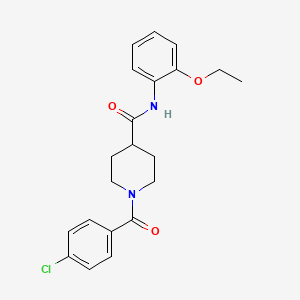
![N-(2H-1,3-benzodioxol-5-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716321.png)
